

Application Notes and Protocols: 4,5-Dinitro-1H-imidazole in Energetic Materials Research

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Compound of Interest

Compound Name: 4,5-dinitro-1H-imidazole

Cat. No.: B100364

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Introduction

4,5-Dinitro-1H-imidazole (DNIM) is a heterocyclic nitro compound of significant interest in the field of energetic materials. Its structure, featuring a five-membered imidazole ring with two nitro groups, provides a favorable oxygen balance and high nitrogen content, which are key attributes for high-energy-density materials.^[1] Imidazole-based compounds are recognized for their potential to create energetic materials with high performance and low sensitivity to external stimuli like impact and friction.^{[2][3][4]} DNIM often serves as a crucial precursor for the synthesis of more complex melt-castable explosives and insensitive high explosives.^[5] This document provides an overview of its applications, performance data of its derivatives, and detailed protocols for its synthesis and characterization.

Quantitative Performance Data

The energetic properties of **4,5-dinitro-1H-imidazole** and its derivatives are often compared to well-known explosives such as RDX (1,3,5-Trinitro-1,3,5-triazinane). The following table summarizes key performance metrics for several imidazole-based energetic compounds.

Compound Name	Density (ρ) (g·cm $^{-3}$)	Detonation Velocity (V _d) (m·s $^{-1}$)	Detonation Pressure (P) (GPa)	Impact Sensitivity (IS) (J)	Thermal Decomposition (T _d) (°C)
4,5-Dinitro-1H-imidazole (DNIM)	1.71 (calc.) [2]	-	-	-	-
1-Methyl-4,5-dinitroimidazole (MDNI)	-	-	-	-	~250 [5]
2,4,5-Trinitro-1H-imidazole	-	8980 [2]	36.7 [2]	-	-
1-Methyl-2,4,5-trinitroimidazole (MTNI)	1.77 [2]	-	-	-	-
RDX (Reference)	1.80 [2]	8762 [2]	35.0 [2]	7.5 [2]	~230 [2]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dinitro-1H-imidazole (DNIM)

This protocol describes a common method for synthesizing DNIM through the nitration of imidazole using a mixed acid solution.

Materials:

- Imidazole
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (98%)
- Ammonium Hydroxide solution (20%)

- Ice

Procedure:

- Preparation of Disulfuric Imidazole Salt: In a three-necked flask equipped with a stirrer and cooled in an ice bath, slowly add imidazole to concentrated sulfuric acid while stirring. Maintain the temperature at approximately 20-25°C and continue stirring for 20-25 minutes after the addition is complete to obtain the disulfuric imidazole salt solution.[6][7]
- Nitration: Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.[6] Cool the disulfuric imidazole salt solution and slowly add the nitrating mixture. The reaction temperature should be carefully controlled. One described method suggests heating to 90-95°C for 5-5.5 hours.[6]
- Precipitation and Isolation: After the reaction is complete, cool the mixture to 0°C and pour it into an ice-water mixture.[7]
- Neutralization: Carefully neutralize the solution by adding 20% ammonium hydroxide solution to adjust the pH to 4.5. This step must be performed while keeping the temperature between 0-5°C to precipitate the product.[7]
- Purification: The crude product is separated from the solution via centrifugation or filtration. The solid is then washed with cold water.[7]
- Drying: The purified product is dried under a vacuum at 60°C to yield **4,5-dinitro-1H-imidazole**. A yield of 71.6% has been reported for an optimized process.[6]

Caption: Synthesis pathway for **4,5-dinitro-1H-imidazole** via nitration.

Protocol 2: Optimized One-Step Synthesis of 1-Methyl-4,5-dinitroimidazole (MDNI)

This protocol details an efficient, one-step synthesis of MDNI by direct nitration of N-methylimidazole, which can be used as a melt-cast explosive.[5]

Materials:

- N-methylimidazole
- Oleum (fuming sulfuric acid, e.g., 50% SO₃)
- Fuming Nitric Acid (98%)
- Dichloromethane (for extraction)

Procedure:

- Prepare Nitrating Mixture: In a reaction vessel, prepare the nitrating mixture from oleum and fuming nitric acid, typically in a 1:1 volume ratio.[5]
- Nitration Reaction: Add N-methylimidazole to the reaction vessel. The optimal reaction temperature is reported to be 110°C.[5] The nitrating mixture is added at a controlled rate. The reaction is typically run for a duration of 2 hours.[6]
- Work-up: After the reaction period, cool the mixture and pour it onto crushed ice.
- Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as dichloromethane.[5]
- Isolation: Evaporate the solvent under reduced pressure. The remaining residue is dried to yield a pale-yellow powder of MDNI.[5]
- Purity: This optimized process has been reported to achieve a yield of 79% with a purity of 96.3% as determined by HPLC.[5] The synthesized compound has a melting point of 75-76°C.[5]

Protocol 3: Characterization of Energetic Materials

This section outlines standard methodologies for evaluating the key properties of newly synthesized energetic materials like DNIM derivatives.

1. Sensitivity Testing:

- Impact Sensitivity: Determined using a BAM (Bundesamt für Materialforschung) drophammer according to established standards.[8][9] The test determines the minimum height from

which a specified weight must be dropped to cause the material to explode. The result is often reported as an impact energy in Joules (J).

- Friction Sensitivity: Evaluated using a BAM friction tester.[\[8\]](#)[\[9\]](#) This test measures the material's response to frictional stimuli, and results are typically reported in Newtons (N). Materials that do not react at the maximum load (>360 N) are considered very insensitive.

2. Thermal Stability Analysis:

- Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC): These techniques are used to determine the thermal stability of the compound.[\[8\]](#) A small sample is heated at a constant rate, and the temperature at which exothermic decomposition begins is recorded. For MDNI, decomposition starts at approximately 250°C, with a main exothermic peak at 278.5°C, indicating good thermal stability.[\[5\]](#)
- Accelerating Rate Calorimetry (ARC): This method provides more detailed information on the thermal decomposition performance of the material under adiabatic conditions.[\[10\]](#)

3. Detonation Performance Evaluation:

- Calculation Methods: Detonation velocity (Vd) and detonation pressure (P) are often predicted using empirical methods like the Kamlet-Jacobs (K-J) equations, which are based on the material's theoretical density and heat of formation.[\[2\]](#)
- Computational Codes: More advanced software, such as EXPLO5, can be used to calculate detailed detonation parameters based on calculated heats of formation.[\[8\]](#)

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Caption: General workflow for energetic materials research and development.

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